molecular formula C14H16N4O2S B6163212 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 442669-13-8

6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B6163212
CAS RN: 442669-13-8
M. Wt: 304.4
InChI Key:
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Description

6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (6-DMTE) is an organic compound that belongs to the class of heterocyclic compounds. It is a triazole derivative with a phenyl group and a methyl group at the 3 and 4 positions of the phenyl ring, respectively. 6-DMTE has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory and antioxidant activities, and has been used in the synthesis of various other compounds with similar activities. In addition, its ability to bind to DNA has been studied and it has been found to be useful as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood yet, but it is believed to involve the binding of the compound to the DNA, which in turn leads to the inhibition of transcription and replication of the DNA. This leads to the inhibition of cell growth and proliferation, and ultimately to the death of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are still being studied, but it has been found to have anti-inflammatory and antioxidant activities. In addition, it has been found to inhibit the growth of certain types of cancer cells, and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in laboratory experiments is its ability to bind to DNA, which makes it useful for studying the effects of DNA binding on cell growth and proliferation. However, it should be noted that the compound is toxic and can be dangerous if not handled properly. In addition, the compound is not water soluble and must be handled in an organic solvent.

Future Directions

The future directions of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine research include further studies on its ability to bind to DNA and its potential use as an anticancer agent. In addition, further research is needed to understand its mechanism of action, as well as its biochemical and physiological effects. Other potential applications of the compound include its use as an antioxidant and anti-inflammatory agent, and its potential use in the synthesis of other compounds with similar activities. Finally, further research is needed to understand the toxicity of the compound and to develop methods to reduce its toxicity.

Synthesis Methods

6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be synthesized using a variety of different methods. One of the most common methods is the reaction of 3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (ETT) with 3,4-dimethoxybenzaldehyde (DMB) in the presence of a catalytic amount of piperidine. The reaction takes place at room temperature and yields 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine' involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate to form 3-ethyl-4-(3,4-dimethoxyphenyl)-1,2,4-triazolidine-5-one. This intermediate is then reacted with thiosemicarbazide to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl hydrazinecarboxylate", "thiosemicarbazide" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarboxylate in ethanol to form 3-ethyl-4-(3,4-dimethoxyphenyl)-1,2,4-triazolidine-5-one.", "Step 2: Reaction of 3-ethyl-4-(3,4-dimethoxyphenyl)-1,2,4-triazolidine-5-one with thiosemicarbazide in ethanol to form the final product, 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine." ] }

CAS RN

442669-13-8

Product Name

6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Molecular Formula

C14H16N4O2S

Molecular Weight

304.4

Purity

95

Origin of Product

United States

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